4-[(Di-n-butylamino)methyl]thiophenol
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Overview
Description
4-[(Di-n-butylamino)methyl]thiophenol is an organic compound with the molecular formula C15H25NS It is a thiophenol derivative, characterized by the presence of a thiol group (-SH) attached to a benzene ring, which is further substituted with a di-n-butylaminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Di-n-butylamino)methyl]thiophenol typically involves the reaction of thiophenol with di-n-butylamine and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction can be represented as follows:
C6H5SH+CH2O+(C4H9)2NH→C6H4(CH2N(C4H9)2)SH
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Di-n-butylamino)methyl]thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Thiolates (R-S^-).
Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-[(Di-n-butylamino)methyl]thiophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Di-n-butylamino)methyl]thiophenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophenol (C6H5SH): Lacks the di-n-butylaminomethyl group, making it less bulky and less hydrophobic.
4-Methylthiophenol (C7H8S): Contains a methyl group instead of the di-n-butylaminomethyl group, resulting in different reactivity and solubility properties.
4-Aminothiophenol (C6H7NS): Has an amino group instead of the di-n-butylaminomethyl group, leading to different chemical behavior and applications.
Uniqueness
4-[(Di-n-butylamino)methyl]thiophenol is unique due to the presence of the di-n-butylaminomethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-[(dibutylamino)methyl]benzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NS/c1-3-5-11-16(12-6-4-2)13-14-7-9-15(17)10-8-14/h7-10,17H,3-6,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHBMZFYTOQEJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=CC=C(C=C1)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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